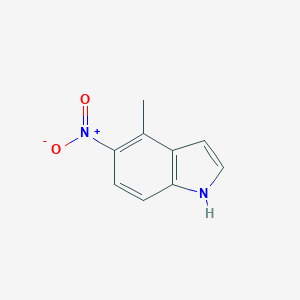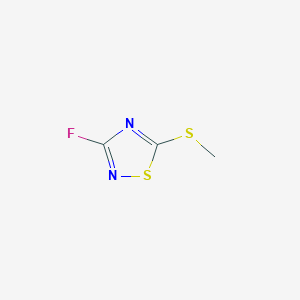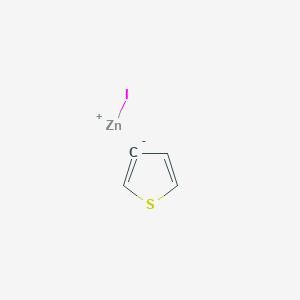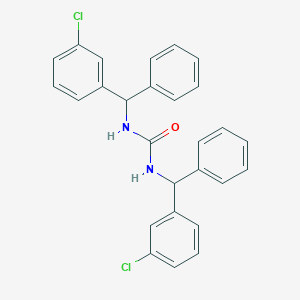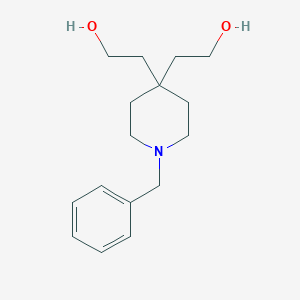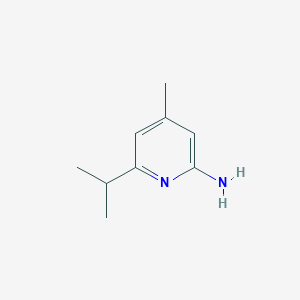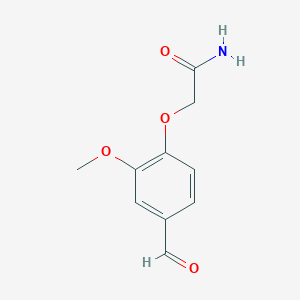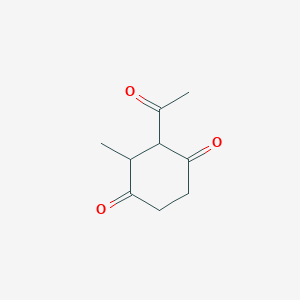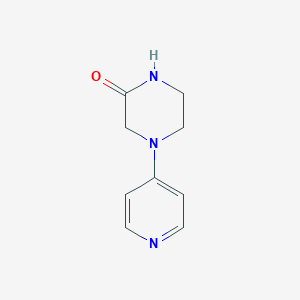
1-苄基-3-(三氟甲基)吡咯烷-3-羧酸
描述
1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (1-Bn-3-TFP) is an organic compound with a wide range of uses in the laboratory and in scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of various compounds, and it has been studied for its potential applications in medicine, biochemistry, and physiology.
科学研究应用
植物中的生物活性化合物
源自植物的羧酸表现出一系列生物活性。对选定羧酸的结构相关抗氧化、抗菌和细胞毒活性进行的研究表明,结构差异显着影响其生物活性。例如,迷迭香酸在所研究的化合物中表现出最高的抗氧化活性,效力顺序如下:迷迭香酸 > 咖啡酸 ~ 菊苣酸 > 对香豆酸 > 肉桂酸 > 苯甲酸。然而,抗菌特性因微生物菌株和实验条件而异,表明构效关系的复杂性 (Godlewska-Żyłkiewicz 等人,2020)。
金属对生物重要配体的影响
一篇关于金属对包括羧酸在内的生物重要配体的电子系统影响的综述,强调了金属对这些系统产生的重大影响。研究表明,了解金属与配体(例如羧酸)之间的相互作用对于预测分子性质(如反应性和配合物稳定性)至关重要 (Lewandowski 等人,2005)。
全氟烷基物质的环境持久性和处理
对全氟烷基和多氟烷基物质(PFAS)的研究(包括羧酸衍生物)重点关注它们的持久性、水系统中的检测和处理方法。这些研究强调了由于 PFAS 在环境中的稳定性和普遍存在而对其进行管理的挑战。讨论了用于去除 PFAS 的过滤、吸附和高级氧化工艺等技术,表明开发用于持久性化合物的有效处理方法的重要性 (Rayne & Forest,2009; Liu & Avendaño,2013)。
吡咯烷在药物发现中的应用
吡咯烷环是一种饱和的五元氮杂环,是药物化学中开发治疗人类疾病的化合物的关键支架。它的 sp^3 杂化允许有效探索药效团空间,有助于立体化学并增加分子的三维覆盖范围。这篇综述详细介绍了吡咯烷环在合成具有各种生物学特征的生物活性分子中的重要性,为对相关化合物(如 1-苄基-3-(三氟甲基)吡咯烷-3-羧酸)的研究提出了潜在途径 (Li Petri 等人,2021)。
未来方向
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, it is expected that many novel applications of pyrrolidine compounds with different biological profiles will be discovered in the future .
作用机制
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like many bioactive compounds, it likely interacts with proteins or enzymes in the body to exert its effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid’s action are currently unknown. Understanding these effects requires further experimental studies .
属性
IUPAC Name |
1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)12(11(18)19)6-7-17(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIQUJLAJXRXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599238 | |
| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-08-7 | |
| Record name | 1-(Phenylmethyl)-3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186203-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

